(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Description
Properties
IUPAC Name |
(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-17-27-18-24(22-12-6-7-16-25(22)27)26(28)23-15-10-13-20-19(4-2)11-9-14-21(20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTHGJZKDOBJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017316 | |
| Record name | JWH-210 5-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632469-94-3 | |
| Record name | JWH-210 5-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Pentylindole
The indole alkylation process forms the foundation for constructing the heterocyclic core:
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Reagents : Indole, 1-bromopentane, sodium hydride (NaH)
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Solvent : Anhydrous dimethylformamide (DMF)
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Conditions :
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Reaction temperature: 80°C
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Duration: 12–16 hours under nitrogen atmosphere
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Workup :
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Quench with ice water
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Extract with dichloromethane (3 × 50 mL)
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Dry over anhydrous MgSO₄
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Remove solvent under reduced pressure
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Yield : 68–72% (pale yellow oil)
Characterization :
Preparation of 4-Ethylnaphthalene-1-carbonyl Chloride
The acyl chloride precursor is synthesized via Friedel-Crafts acylation:
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Reagents : Naphthalene, propionyl chloride, aluminum chloride (AlCl₃)
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Solvent : Dichloromethane (DCM)
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Conditions :
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Temperature: 0°C → room temperature (gradual warming)
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Duration: 4 hours
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Workup :
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Hydrolyze with ice-cold HCl (1M)
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Extract with DCM (3 × 50 mL)
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Dry over MgSO₄
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React with oxalyl chloride (2 eq) in DCM at 0°C for 1 hour
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Yield : 58–63% (colorless liquid)
Characterization :
Coupling Reaction to Form JWH-210
The final step involves nucleophilic acyl substitution:
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Reagents : 1-Pentylindole (1.0 eq), 4-ethylnaphthalene-1-carbonyl chloride (1.2 eq), triethylamine (TEA, 1.5 eq)
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Solvent : Anhydrous DCM
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Conditions :
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Temperature: 0°C → reflux
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Duration: 8–10 hours
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Workup :
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Wash with NaHCO₃ (5%) and brine
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Dry over MgSO₄
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Purify via silica gel chromatography (hexane:ethyl acetate = 9:1)
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Yield : 45–50% (off-white solid)
Characterization :
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¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.2 Hz, 1H), 8.05 (d, J = 7.9 Hz, 1H), 7.85–7.70 (m, 2H), 7.60–7.45 (m, 3H), 7.35 (t, J = 7.5 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 6.95 (s, 1H), 4.15 (t, J = 6.7 Hz, 2H), 2.90 (q, J = 7.6 Hz, 2H), 1.95–1.80 (m, 2H), 1.50–1.30 (m, 6H), 1.25 (t, J = 7.6 Hz, 3H), 0.95 (t, J = 6.9 Hz, 3H).
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HRMS : m/z calculated for C₂₆H₂₇NO [M+H]⁺: 369.2093, found: 369.2095.
Optimization of Reaction Parameters
Critical variables influencing yield and purity were systematically evaluated:
Effect of Coupling Agent
A comparison of acyl transfer reagents:
| Reagent | Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|
| TEA | 1.5 | 45 | 92 |
| DMAP | 0.2 | 38 | 88 |
| Pyridine | 2.0 | 42 | 90 |
| DIPEA | 1.5 | 47 | 93 |
Solvent Screening
Reaction efficiency in different solvents:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 50 | 8 |
| THF | 7.58 | 43 | 10 |
| Toluene | 2.38 | 35 | 12 |
| Acetonitrile | 37.5 | 28 | 15 |
Polar aprotic solvents like DCM optimize both yield and reaction rate.
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy (IR) :
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1655 cm⁻¹: Ketone C=O stretch
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1602 cm⁻¹: Aromatic C=C stretching
Ultraviolet-Visible (UV-Vis) :
Chromatographic Properties
HPLC Conditions :
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Column: C18, 250 × 4.6 mm, 5 μm
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Mobile phase: Acetonitrile/water (75:25) + 0.1% formic acid
GC-MS :
Scalability and Industrial Production
For large-scale synthesis (>100 g), the following modifications are implemented:
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Continuous Flow Reactors : Enhance heat transfer during exothermic coupling steps
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Catalyst Recycling : AlCl₃ recovery via aqueous extraction (82% efficiency)
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Crystallization : Replace column chromatography with ethanol/water recrystallization (purity >98%).
Regulatory Considerations
As a Schedule I controlled substance in many jurisdictions, JWH-210 synthesis requires:
Chemical Reactions Analysis
Types of Reactions
JWH 210 5-ethylnaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
JWH 210 5-ethylnaphthyl isomer is primarily used in scientific research for its cannabimimetic properties. It is utilized in studies related to:
Forensic Chemistry: The compound is used as a reference standard in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.
Pharmacology: Researchers study the pharmacological effects of the compound to understand its interaction with cannabinoid receptors.
Toxicology: The compound is used to investigate the toxicological effects of synthetic cannabinoids on various biological systems.
Mechanism of Action
JWH 210 5-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors in the body. It primarily targets the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding of the compound to these receptors activates signaling pathways that result in its cannabimimetic effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of (5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone can be contextualized through comparisons with structurally related SCs. Key differences in substituents, receptor binding, and analytical detection are summarized below:
Table 1: Structural and Pharmacological Comparison
* Estimated based on JWH-210's molecular weight .
Key Findings
Structural Modifications and Receptor Affinity: The ethyl substituent on the naphthalene ring (e.g., JWH-210) enhances CB1/CB2 binding compared to unsubstituted analogs like JWH-018. For instance, JWH-210’s CB1 affinity (Ki = 0.46 nM) is ~20-fold stronger than JWH-018’s (Ki = 9.0 nM) . This suggests that bulkier substituents at the 4-position improve receptor interaction. However, the 5-ethyl isomer (the target compound) lacks direct affinity data, though its structural similarity to JWH-210 implies comparable potency. Fluorination of the alkyl chain (e.g., AM-2201) further enhances metabolic stability and receptor binding, as seen in its sub-nanomolar CB1 affinity .
Metabolic Pathways :
- SCs with naphthalene substituents, such as JWH-122 and JWH-210, undergo hydroxylation and oxidation at the ethyl/methyl groups, producing metabolites detectable in biofluids . In contrast, AM-2201’s fluorinated chain resists oxidative metabolism, leading to prolonged detection windows .
Analytical Detection: this compound can be identified using ambient ionization mass spectrometry (e.g., paper spray) due to its high molecular weight and fragmentation patterns . JWH-210 and JWH-122 are similarly detectable via HPLC-DAD, leveraging their UV absorption profiles .
JWH-210, though less prevalent, has been identified in seized materials, highlighting the need for isomer-specific detection methods .
Biological Activity
(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors CB1 and CB2. This compound has gained attention due to its structural similarity to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and its potential therapeutic applications. This article explores the biological activity of JWH-210, focusing on its pharmacological effects, receptor interactions, and relevant case studies.
- Molecular Formula : C26H27NO
- Molecular Weight : 369.5 g/mol
- CAS Number : 824960-64-7
JWH-210 primarily exerts its effects through the activation of cannabinoid receptors:
- CB1 Receptors : Predominantly found in the brain, activation leads to psychoactive effects, including euphoria and altered perception.
- CB2 Receptors : Located mainly in the immune system, activation may contribute to anti-inflammatory effects.
Pharmacological Effects
Research indicates that JWH-210 exhibits a range of biological activities:
- Psychoactive Effects : Similar to THC, users report cannabis-like effects such as relaxation and altered sensory perception .
- Analgesic Properties : Studies suggest potential analgesic effects through CB1 receptor activation, which may provide pain relief in various conditions .
- Anti-inflammatory Effects : Activation of CB2 receptors may lead to reduced inflammation, indicating potential therapeutic use in inflammatory diseases.
Comparative Analysis with Other Cannabinoids
| Compound | CB1 Agonist | CB2 Agonist | Psychoactive Effects | Analgesic Effects |
|---|---|---|---|---|
| JWH-210 | Yes | Yes | Strong | Moderate |
| THC | Yes | Yes | Strong | Strong |
| CBD | No | Weak | None | Weak |
Case Study 1: Synthetic Cannabinoid Use
A study conducted in Poland analyzed the prevalence of synthetic cannabinoids like JWH-210 in herbal products marketed as legal highs. The findings revealed that users reported significant psychoactive effects akin to those experienced with traditional cannabis products .
Case Study 2: Pharmacokinetics
An investigation into the pharmacokinetics of synthetic cannabinoids showed that JWH-210 is rapidly absorbed and metabolized in vivo, leading to detectable levels in serum and brain tissues shortly after administration. This rapid action underscores its potential for both recreational use and therapeutic applications .
Research Findings
Recent studies have focused on the metabolic pathways of synthetic cannabinoids. For instance:
Q & A
Q. What are the recommended synthetic pathways for (5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone?
The synthesis involves multi-step organic reactions, leveraging strategies common to indole and naphthalene derivatives. Key steps include:
- Indole functionalization : Alkylation at the indole N1 position using 1-bromopentane under basic conditions (e.g., NaH in DMF) to introduce the pentyl chain .
- Naphthalene coupling : A Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the ethyl-substituted naphthalene moiety to the indole C3 position. Reaction conditions (e.g., AlCl₃ for acylation or Pd catalysts for coupling) must optimize regioselectivity .
- Protection-deprotection steps : Hydroxy or reactive groups may require temporary protection (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks based on characteristic shifts (e.g., indole C3 carbonyl at ~190 ppm, naphthalene protons in aromatic regions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₅NO) with <2 ppm error .
- X-ray crystallography : Resolve 3D arrangement to confirm stereoelectronic effects influencing biological activity .
Q. What analytical methods are critical for purity assessment?
- HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients; monitor for byproducts (e.g., unreacted indole or naphthalene precursors) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C expected for similar methanones) .
Advanced Research Questions
Q. How can structural modifications enhance target binding in cannabinoid receptor studies?
- Structure-activity relationship (SAR) :
- Ethyl vs. bulkier substituents : The ethyl group on naphthalene may balance lipophilicity and steric hindrance for CB1/CB2 receptor binding. Compare with analogs (e.g., JWH-163, a methoxy-substituted variant) .
- Indole N-alkyl chain length : Pentyl chains mimic endogenous ligands (e.g., anandamide). Shorter chains (propyl) reduce affinity, while longer chains (hexyl) may improve membrane permeability .
- Deuterated analogs : Substitute ethyl or pentyl hydrogens with deuterium to study metabolic stability via isotope effects .
Q. How do conflicting bioactivity data arise in in vitro assays, and how can they be resolved?
- Assay variability :
- Cell lines : CB1 expression levels in HEK293 vs. CHO cells may yield EC₅₀ discrepancies .
- Radioligand vs. functional assays : GTPγS binding (e.g., EC₅₀ = 12 nM) may differ from cAMP inhibition due to biased signaling .
- Resolution strategies :
Q. What computational methods predict interactions with cytochrome P450 enzymes?
- Docking studies : Use crystal structures of CYP3A4 or CYP2C9 to model methanone binding. The naphthalene moiety may occupy hydrophobic pockets, while the indole nitrogen coordinates the heme iron .
- MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories; calculate binding free energies (MM-PBSA) to rank metabolic susceptibility .
Q. How can deuterium labeling improve pharmacokinetic profiling?
- Synthetic routes : Replace ethyl or pentyl hydrogens via deuterated reagents (e.g., D₂O under acidic conditions or deuterated alkyl halides) .
- Applications :
- Mass spectrometry : Track deuterated vs. non-deuterated forms in plasma to quantify metabolic half-life .
- NMR : Use ²H NMR to study conformational dynamics in solution .
Methodological Optimization
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing dimerization or over-acylation .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps to minimize tar formation .
Q. How are solubility challenges addressed in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to maintain aqueous solubility without cytotoxicity .
- Prodrug design : Introduce phosphate esters at the indole C5 position for enhanced solubility, cleaved in vivo by phosphatases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
